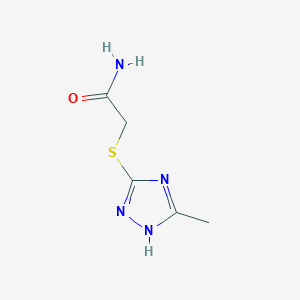

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the reaction of 1-(4-amino-1H-1,2,4-triazole-3-yl)ketone with sodium cyanate, followed by heating to generate the corresponding triazole derivatives. The final product is obtained through acid hydrolysis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The 1,2,4-triazole ring is attached to a thioacetamide group, forming a sulfur-nitrogen bond .Chemical Reactions Analysis

Triazole compounds, including “this compound”, are known for their versatile biological activities. They can bind to a variety of enzymes and receptors in the biological system . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .科学的研究の応用

Synthesis and Toxicity Analysis : Compounds in this class, including esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, demonstrate potential biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They can also serve as intermediates in the synthesis of other chemical structures. Their physical and chemical properties, as well as acute toxicity, have been studied, showing that these compounds are generally non-toxic or low-toxic (Salionov, 2015).

Antimicrobial and Antifungal Activities : Various triazole derivatives, including those similar to the compound , have been synthesized and investigated for their antimicrobial properties. These compounds have shown potent activity against various Candida species and pathogenic bacteria (Altıntop et al., 2011), (Çavușoğlu et al., 2018).

Anticancer Properties : Some novel triazole derivatives have been evaluated for their anticancer activity against various cancer lines, showing selective activity particularly against melanoma and breast cancer (Ostapiuk et al., 2015).

Anti-Exudative Activity : Derivatives of 1,2,4-triazol have shown potential in the field of anti-exudative activity, with some compounds exceeding the activity of reference drugs in this category (Chalenko et al., 2019).

Antiviral and Virucidal Activities : Some 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and shown to reduce viral replication in tests against human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011).

Aldose Reductase Inhibitory Effects : Research has shown that some 4H-1,2,4-triazole derivatives are effective aldose reductase inhibitors, which is significant in managing diabetes-induced microvascular complications (Sever et al., 2021).

Anti-Inflammatory Agents : Certain 1,2,4-triazole derivatives have been studied for their anti-inflammatory properties, demonstrating significant activities (Turan-Zitouni et al., 2007).

作用機序

Target of Action

The primary targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, survival, and metabolism.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Given its potential inhibitory effects on its targets, it may lead to alterations in cell growth and survival .

将来の方向性

The future directions for “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown potent inhibitory activities against cancer cell lines , suggesting potential applications in cancer treatment. Additionally, the modification of these compounds, such as the introduction of different functional groups, could enhance their biological activities and expand their applications .

特性

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDMZUKFMTSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)

![3-Fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2807402.png)

![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2807404.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)

![2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2807412.png)